![molecular formula C21H19FN2O3S B2930846 N'-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide CAS No. 2034435-81-7](/img/structure/B2930846.png)
N'-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a fluorophenyl group, a thiophenyl group, and a hydroxyethyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with 2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N’-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N’-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(4-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide
- N’-[(4-bromophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide
- N’-[(4-methylphenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide
Uniqueness
The presence of the fluorophenyl group in N’-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-18-7-1-14(2-8-18)11-23-20(26)21(27)24-12-19(25)16-5-3-15(4-6-16)17-9-10-28-13-17/h1-10,13,19,25H,11-12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRHKACOYCXHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
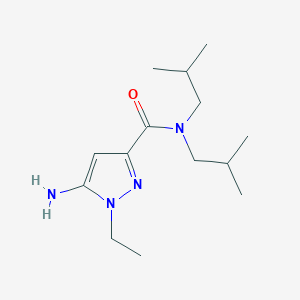
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2930769.png)
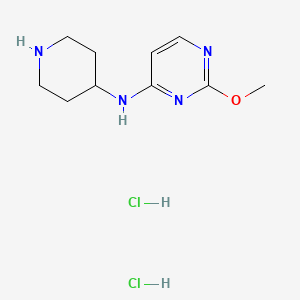

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2930772.png)
![5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930773.png)
![N-(diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2930774.png)
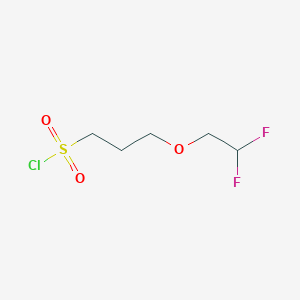
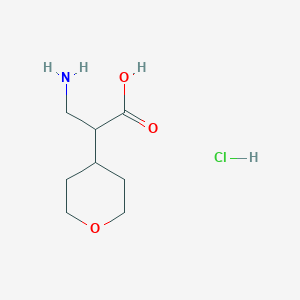
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dimethoxybenzamide](/img/structure/B2930777.png)
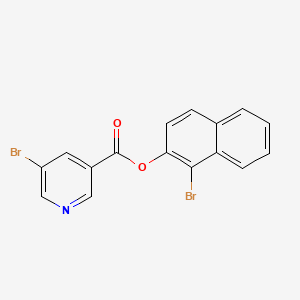

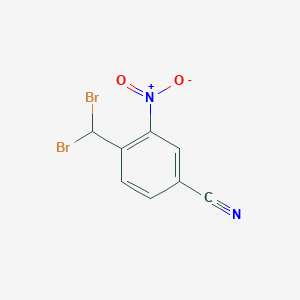
![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2930785.png)
